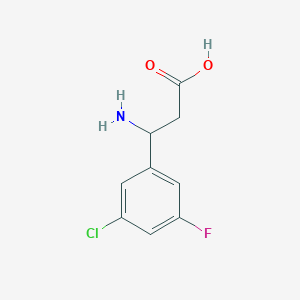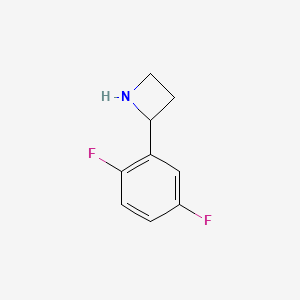![molecular formula C14H11ClO2 B13632839 2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with a chloro substituent at the 2’ position, a methoxy group at the 6’ position, and an aldehyde group at the 2 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
For example, the synthesis can be carried out by reacting 2-chloro-6-methoxyphenylboronic acid with 2-bromobenzaldehyde under Suzuki-Miyaura coupling conditions. The reaction is typically performed in a solvent such as toluene or ethanol, with a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for nucleophilic substitution.
Major Products
Oxidation: 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: 2’-Amino-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the methoxy group at the 6’ position.
6’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro substituent at the 2’ position.
2’-Chloro-6’-methoxy-[1,1’-biphenyl]: Lacks the aldehyde group at the 2 position.
Uniqueness
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the biphenyl core
Eigenschaften
Molekularformel |
C14H11ClO2 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
2-(2-chloro-6-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-4-7-12(15)14(13)11-6-3-2-5-10(11)9-16/h2-9H,1H3 |
InChI-Schlüssel |
QETBKYFCPUKUFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)Cl)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


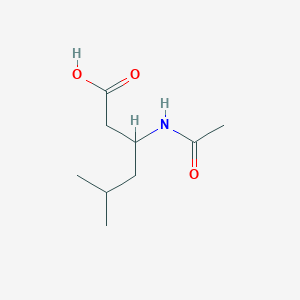
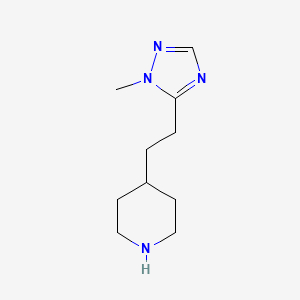
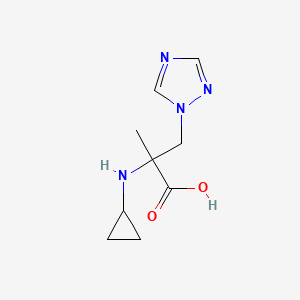
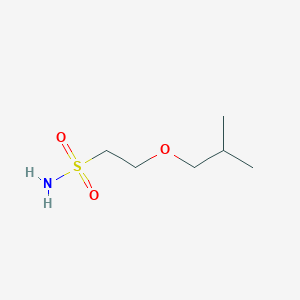
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
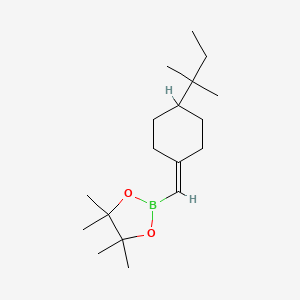
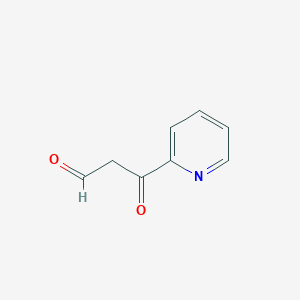
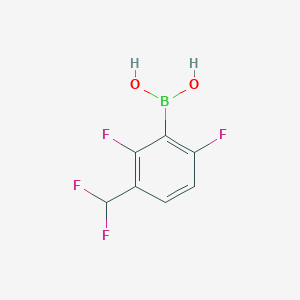

![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
